molecular formula C10H13NO2 B1370557 Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate CAS No. 1123725-69-8

Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate

Cat. No.: B1370557
CAS No.: 1123725-69-8
M. Wt: 179.22 g/mol
InChI Key: ROKRDQDLLBXZRX-UHFFFAOYSA-N
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Description

Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate (CAS 1123725-69-8) is a solid organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This specific chemical features a pyrrole ring, a structure of high interest in medicinal and heterocyclic chemistry, substituted with a cyclopropyl group and an ethyl ester moiety . Its melting point is reported at 51 to 52 °C . The compound is classified with the signal word "Warning" and should be handled with care. According to GHS hazard statements, it is harmful if swallowed (H302) and may cause an allergic skin reaction (H317) . For optimal stability, it is recommended to store this compound in a refrigerator between 2-8°C, under an inert atmosphere, and protected from light . As a building block in organic synthesis, this pyrrole ester is a valuable precursor for researchers developing novel pharmaceutical compounds and advanced materials. Its structure makes it a key intermediate for exploring structure-activity relationships in drug discovery campaigns, particularly in creating molecules with cyclopropyl and heteroaromatic components. This product is intended for research and development purposes only and is not intended for human or animal use.

Properties

IUPAC Name

ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-13-10(12)9-8(5-6-11-9)7-3-4-7/h5-7,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKRDQDLLBXZRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Cyclopropylation of Pyrrole Esters

One efficient approach involves the copper-catalyzed coupling of pyrrole derivatives with cyclopropyl boronic acid:

  • Starting from ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, copper(II) acetate catalyzes the coupling with cyclopropyl boronic acid to selectively introduce the cyclopropyl group at the 3-position of the pyrrole ring.
  • This method is performed in DMSO under mild conditions and results in high yields of the cyclopropyl-substituted pyrrole ester.
  • The reaction is followed by purification steps such as extraction and chromatography to isolate the desired compound.

This method was demonstrated in the synthesis of N-substituted pyrrole derivatives and can be adapted for ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate synthesis.

One-Pot Catalytic Cyclopropanation Using Ethyl Diazoacetate

Another advanced method involves a one-pot catalytic process:

  • The reaction begins with an aldehyde precursor that undergoes copper(I)-catalyzed cyclopropanation with ethyl diazoacetate.
  • The process uses CuI and triphenylphosphine in dichloromethane under argon atmosphere.
  • After initial reaction and cooling, palladium catalysts and diazomethane are introduced to complete the cyclopropane ring formation.
  • The reaction progress is monitored by gas chromatography and nuclear magnetic resonance (NMR) spectroscopy.
  • The crude product is purified by standard techniques such as column chromatography.

This method allows for efficient construction of cyclopropyl-substituted pyrrole esters with good control over stereochemistry and purity.

Knorr-Type Pyrrole Synthesis with Subsequent Functionalization

The classical Knorr synthesis route can be modified for preparing 2-carboxylate pyrroles:

  • Starting from aliphatic precursors, the pyrrole ring is formed via condensation reactions involving β-ketoesters and amines.
  • Subsequent alkylation or cross-coupling reactions introduce the cyclopropyl group at the 3-position.
  • The carboxylate ester at the 2-position is introduced or preserved during these steps.
  • Modifications include the use of sodium carbonate as a base to optimize yields and minimize by-products.
  • This method often requires purification by recrystallization or chromatography.

While this method is more classical, it is still relevant for synthesizing this compound and related derivatives.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield (%) Notes
Copper-Catalyzed Coupling Cu(OAc)2, cyclopropyl boronic acid, DMSO Mild conditions, selective cyclopropylation ~85-95 Suitable for N-substituted pyrroles
One-Pot Cu/Pd Catalytic Cyclopropanation CuI, PPh3, ethyl diazoacetate, Pd2(dba)3, diazomethane, DCM Efficient, stereoselective, one-pot 70-90 Requires inert atmosphere and careful monitoring
Modified Knorr Synthesis β-Ketoesters, amines, Na2CO3 Classical, scalable 30-60 Produces some by-products, requires purification

Detailed Research Findings and Notes

  • The copper-catalyzed coupling method is highly efficient for introducing cyclopropyl groups on pyrrole rings and is adaptable to various N-substituted pyrroles, giving high yields and purity.
  • The one-pot catalytic cyclopropanation method offers a streamlined synthetic route that minimizes intermediate isolation steps and allows for fine control over product stereochemistry. It employs organometallic catalysts and diazo compounds, which require careful handling but provide excellent results.
  • The Knorr-type synthesis remains a foundational approach for pyrrole ring construction but typically requires additional steps for selective substitution and esterification. Optimization of reaction conditions, such as base choice, can improve yields and reduce side products.
  • Purification techniques commonly used across methods include recrystallization, silica gel chromatography, and extraction protocols to ensure the isolation of pure this compound.
  • Analytical methods such as 1H NMR, 13C NMR, GC-MS, and HRMS are routinely employed to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Pyrrole-2-carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate features a five-membered pyrrole ring with a cyclopropyl group at the 3-position and an ethyl ester at the 2-position. The unique cyclopropyl substitution enhances its chemical reactivity and biological activity, making it a compound of interest for drug development and other applications.

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of pyrrole compounds, including this compound, exhibit antimicrobial properties. For example, studies have shown that pyrrole-based compounds can effectively inhibit the growth of drug-resistant bacteria, making them promising candidates for new antibiotic therapies .

Enzyme Inhibition
this compound has been studied for its ability to modulate enzyme activities through competitive inhibition or allosteric modulation. Such interactions may lead to the development of novel therapeutic agents targeting specific enzymes involved in disease pathways.

Case Study: Anti-Tuberculosis Activity
A related study on pyrrole derivatives revealed that modifications to the pyrrole structure significantly enhanced anti-tuberculosis activity. Compounds designed with structural similarities to this compound showed potent activity against Mycobacterium tuberculosis, suggesting that this class of compounds could be further explored for treating resistant strains .

Agrochemical Applications

The unique structural properties of this compound also lend themselves to potential uses in agrochemicals. Its ability to interact with biological systems makes it a candidate for developing new pesticides or herbicides that target specific plant pests or diseases without harming beneficial organisms.

Organic Synthesis

This compound can serve as an intermediate in organic synthesis processes. Its reactive functional groups allow it to participate in various chemical reactions, including cyclization and coupling reactions, facilitating the synthesis of more complex organic molecules.

Comparative Analysis of Related Compounds

To better understand the unique features of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUniqueness
Ethyl 3-amino-4-cyclopropyl-1H-pyrrole-2-carboxylateContains an amino group instead of an esterPotentially different biological activity
Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylateContains a methyl group instead of cyclopropaneLacks steric effects from cyclopropane
Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylateContains a phenyl group instead of cyclopropaneOffers different electronic properties

This table illustrates how the presence of the cyclopropane ring in this compound contributes to its distinct steric and electronic characteristics, enhancing its stability and specificity as a bioactive molecule.

Mechanism of Action

The mechanism of action of ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The cyclopropyl group and pyrrole ring contribute to its binding affinity and specificity, influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Observations :

  • Ethyl 3-[2-(ethoxycarbonyl)ethyl]-5-methyl-1H-pyrrole-2-carboxylate has a higher molecular weight (253.30) due to the extended alkyl chain, which may reduce solubility but improve binding affinity in hydrophobic pockets .
  • The benzimidazole derivative (CAS unspecified) exhibits significantly higher molecular weight (403.48) and aromaticity, suggesting distinct applications in kinase inhibition or DNA intercalation .

Biological Activity

Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its biochemical interactions, cellular effects, and applications in medicinal chemistry.

  • Molecular Formula : C10H13NO2
  • Molecular Weight : 179.22 g/mol
  • CAS Number : 1123725-69-8
  • Purity : Typically ≥95% in commercial preparations .

Biochemical Activity

This compound has been studied for various biological activities, including:

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against several bacterial strains, suggesting potential applications as an antimicrobial agent. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

2. Anti-inflammatory Effects

Preliminary investigations have shown that this compound may possess anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokine production in activated macrophages, indicating its potential as a therapeutic agent for inflammatory diseases.

3. Interaction with Enzymes

The compound interacts with various enzymes, notably pyrrole-2-carboxylate decarboxylase. This interaction can modulate enzyme activity, influencing metabolic pathways associated with pyrrole metabolism. Such interactions highlight its potential role as a pharmacological agent targeting specific enzymatic functions.

Cellular Effects

This compound influences cellular processes such as:

1. Cell Signaling Pathways

Studies have shown that this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles in various cell lines. For instance, it has been noted to affect the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

2. Cytotoxicity

In cytotoxicity assays, this compound demonstrated selective toxicity towards cancer cell lines while sparing normal cells, suggesting its potential as an anticancer agent .

Research Findings and Case Studies

Several research studies have explored the biological activity of this compound:

StudyFindings
Demonstrated antimicrobial and anti-inflammatory properties in vitro.
Showed selective cytotoxicity against cancer cell lines, indicating potential for anticancer therapy.
Investigated enzyme inhibition, particularly targeting DHODH in Plasmodium species, relevant to malaria treatment.

The biological effects of this compound are primarily mediated through:

  • Enzyme Inhibition : Binding to specific enzymes alters their activity.
  • Cell Signaling Modulation : Influencing pathways such as MAPK/ERK affects cellular responses.

These mechanisms underline the compound's potential utility in drug development.

Q & A

Q. What challenges arise in scaling up multi-step syntheses, and how are they addressed?

  • Issue: Poor solubility of intermediates (e.g., trichloromethyl ketones).
  • Solution: Use polar aprotic solvents (e.g., DMSO) and flow chemistry for continuous processing .

Methodological Tables

Table 1: Key Spectral Data for this compound Derivatives

Derivative1^1H NMR (δ, ppm)ESIMS (m/z)Yield (%)
Ethyl 3-methyl-1H-pyrrole-2-carboxylate 6.32 (s, 1H), 4.27 (q, 2H), 2.22 (s, 3H)309.345
Ethyl 4-(5-methoxyisoquinoline-8-carbonyl) 7.55–7.53 (m, 2H), 3.90 (t, 2H)339.340
Ethyl 3-(2-hydroxyethyl)-5-phenyl 6.46 (d, J=2.8 Hz), 3.10 (t, J=6.4 Hz)260.129248

Table 2: Crystallographic Refinement Parameters

ParameterValue
R-factor<0.06
C–C bond precision≤0.005 Å
Data-to-parameter ratio13.6

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate
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Ethyl 3-cyclopropyl-1H-pyrrole-2-carboxylate

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